molecular formula C19H23N7 B6459285 N-ethyl-4-methyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine CAS No. 2549049-10-5

N-ethyl-4-methyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine

Cat. No.: B6459285
CAS No.: 2549049-10-5
M. Wt: 349.4 g/mol
InChI Key: DARMFGJGTZUUDL-UHFFFAOYSA-N
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Description

N-ethyl-4-methyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine is a complex organic compound featuring a pyrimidine core substituted with a quinoxaline-piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-methyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoxaline derivative, which is then reacted with piperazine. The resulting intermediate is further reacted with a pyrimidine derivative under controlled conditions to yield the final product.

  • Step 1: Synthesis of Quinoxaline Derivative

      Reagents: 2-nitroaniline, glyoxal

      Conditions: Reflux in ethanol

      Reaction: Formation of quinoxaline through cyclization

  • Step 2: Formation of Piperazine Intermediate

      Reagents: Quinoxaline derivative, piperazine

      Conditions: Heating in an appropriate solvent (e.g., DMF)

      Reaction: Nucleophilic substitution to form the piperazine-quinoxaline intermediate

  • Step 3: Final Coupling with Pyrimidine

      Reagents: Piperazine-quinoxaline intermediate, 4-methyl-6-chloropyrimidine

      Conditions: Base (e.g., K2CO3) in DMF, elevated temperature

      Reaction: Nucleophilic aromatic substitution to yield the final compound

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-methyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions, such as hydrogenation, can be used to modify the quinoxaline or pyrimidine rings.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents under mild to moderate conditions.

    Reduction: Hydrogen gas with a palladium catalyst; reactions are usually conducted under atmospheric or elevated pressure.

    Substitution: Bases like K2CO3 or NaH, solvents such as DMF or DMSO, and elevated temperatures.

Major Products

    Oxidation Products: N-oxide derivatives

    Reduction Products: Reduced quinoxaline or pyrimidine derivatives

    Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile or electrophile used

Scientific Research Applications

N-ethyl-4-methyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with specific electronic or photonic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-4-methyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine
  • This compound derivatives
  • Other quinoxaline-piperazine-pyrimidine compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Compared to other similar compounds, it may exhibit enhanced binding affinity to certain biological targets, making it a valuable candidate for drug development.

Conclusion

This compound is a compound of significant interest in various scientific fields. Its complex structure and versatile reactivity make it a valuable tool in research and potential therapeutic applications. Further studies are needed to fully explore its potential and optimize its use in industrial and medicinal chemistry.

Properties

IUPAC Name

N-ethyl-4-methyl-6-(4-quinoxalin-2-ylpiperazin-1-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7/c1-3-20-19-22-14(2)12-17(24-19)25-8-10-26(11-9-25)18-13-21-15-6-4-5-7-16(15)23-18/h4-7,12-13H,3,8-11H2,1-2H3,(H,20,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARMFGJGTZUUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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